

Application Notes & Protocols: 4-Chloro-3-methyl-1H-pyrazole in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B1295647

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Introduction

4-Chloro-3-methyl-1H-pyrazole is a vital heterocyclic building block in the synthesis of modern agrochemicals.^[1] Its substituted pyrazole ring system is a "privileged scaffold" that forms the core of numerous commercially successful fungicides and herbicides. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position—provides a versatile platform for further chemical modification, leading to a wide range of biologically active molecules.^[2] This document provides detailed application notes on its use, particularly in the development of pyrazole carboxamide fungicides, along with standardized protocols for key synthetic transformations.

Application Notes: A Key Intermediate for Succinate Dehydrogenase Inhibitors (SDHIs)

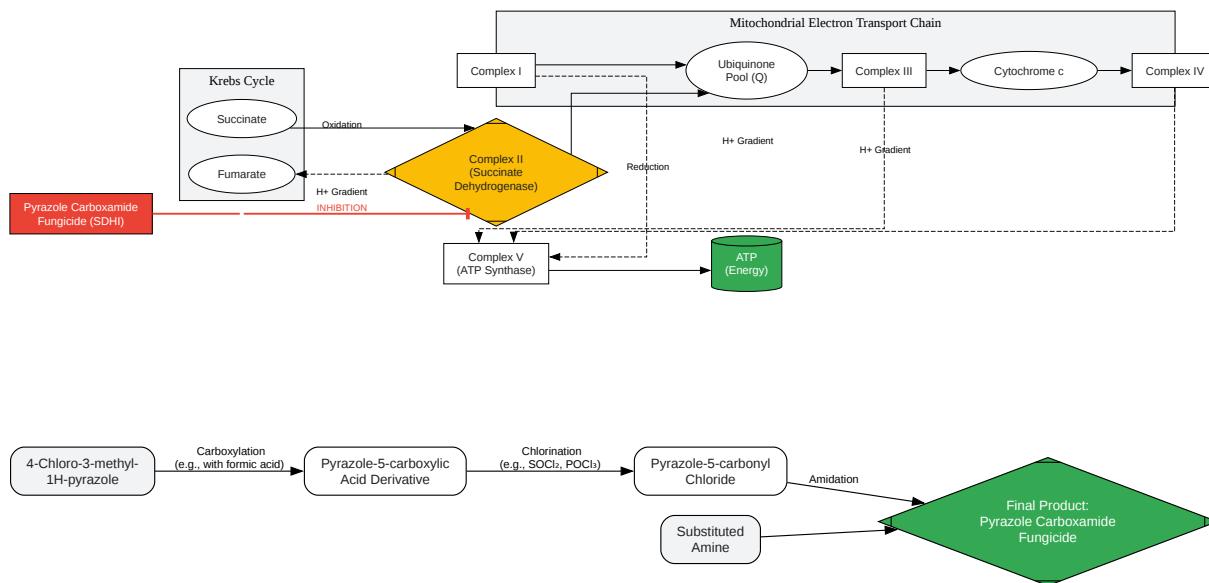
The primary application of **4-chloro-3-methyl-1H-pyrazole** and its derivatives in the agrochemical industry is in the synthesis of pyrazole carboxamide fungicides.^{[3][4][5]} These compounds are highly effective against a broad spectrum of plant pathogens.

Mechanism of Action: Inhibition of Fungal Respiration

Pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain, a critical component for cellular energy production in fungi.^{[4][6]}

- Targeting Succinate Dehydrogenase (SDH): The SDH enzyme is responsible for the oxidation of succinate to fumarate in the Krebs cycle. This reaction is coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain.
- Blocking Electron Transport: The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding event physically obstructs the natural substrate, preventing electron transfer and halting the entire respiratory process.[4][6]
- Cellular Energy Depletion: The inhibition of SDH leads to a severe reduction in ATP synthesis, depriving the fungal cells of the energy required for growth and proliferation, ultimately resulting in cell death.

The following diagram illustrates the inhibitory action of pyrazole carboxamide fungicides on the fungal mitochondrial respiratory chain.



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